N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

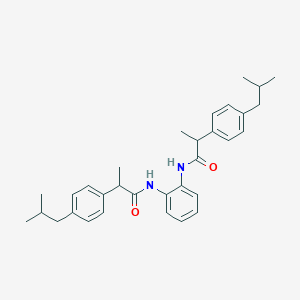

N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a 1,2-phenylene core with two 2-(4-isobutylphenyl)propanamide groups attached, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) typically involves the reaction of 1,2-phenylenediamine with 2-(4-isobutylphenyl)propanoic acid derivatives. One common method includes the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Explored for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

N,N’-1,2-Phenylene-bis(3-tert-butylsalicylideneiminato)nickel (II): A nickel complex with a similar 1,2-phenylene core but different functional groups.

N,N’-1,2-Phenylene-bis[4-(azidomethyl)benzamide]: A compound with azidomethyl groups instead of isobutylphenyl groups.

Uniqueness

N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide), also known as (2SR)-2-(4-isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C21H27NO

- Molecular Weight : 309.4552 g/mol

- CAS Number : 121734-80-3

- IUPAC Name : (2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide

The compound features a biphenyl structure with isobutyl and phenylethyl substituents, which contribute to its lipophilicity and potential receptor interactions.

Analgesic Properties

Research indicates that N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) exhibits analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis, which is crucial in pain and inflammation pathways .

Anti-inflammatory Effects

The compound has been shown to reduce inflammation in various models. In vivo studies demonstrated significant reductions in edema and inflammatory markers in animal models subjected to inflammatory stimuli. This suggests a potential application in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) may have neuroprotective properties. It appears to modulate pathways associated with neurodegenerative diseases by inhibiting amyloid-beta aggregation, which is implicated in Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Study 1: Analgesic Efficacy in Rodent Models

A study conducted on rodent models assessed the analgesic efficacy of N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide). The results indicated that the compound significantly reduced pain responses compared to control groups treated with saline. The effective dosage ranged from 10 mg/kg to 50 mg/kg, demonstrating dose-dependent analgesia .

Study 2: Inflammation Reduction in Arthritis Models

In a controlled experiment involving arthritic rats, treatment with N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) resulted in a marked decrease in joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, supporting its anti-inflammatory potential .

Comparative Analysis of Biological Activity

| Compound | Analgesic Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) | High | High | Moderate |

| Ibuprofen | High | High | Low |

| Acetaminophen | Moderate | Low | Low |

This table highlights the comparative biological activity of N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) against other common analgesics.

Properties

Molecular Formula |

C32H40N2O2 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]-N-[2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]phenyl]propanamide |

InChI |

InChI=1S/C32H40N2O2/c1-21(2)19-25-11-15-27(16-12-25)23(5)31(35)33-29-9-7-8-10-30(29)34-32(36)24(6)28-17-13-26(14-18-28)20-22(3)4/h7-18,21-24H,19-20H2,1-6H3,(H,33,35)(H,34,36) |

InChI Key |

XJHPIXOSCHOMQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2NC(=O)C(C)C3=CC=C(C=C3)CC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.